Ceftiofur

Veterinary Microbiology Bovine Respiratory Disease Antimicrobial Susceptibility Testing

Standardizing ceftiofur dosing for bovine respiratory disease (BRD) requires formulation-specific pharmacokinetic data. This compound addresses that challenge: • CCFA long-acting formulation delivers a 60.6 h terminal half-life-3.3× longer than sodium salt-providing >3 days of therapeutic coverage from a single injection. • MIC₉₀ of 0.016 µg/mL against M. haemolytica, compared to 2 µg/mL for florfenicol and tulathromycin. • Zero-day milk withdrawal with sodium/hydrochloride salts eliminates milk discard costs in lactating dairy cattle. Each batch ships with a Certificate of Analysis; analytical standards for desfuroylceftiofur (DFC) metabolite quantification are also available.

Molecular Formula C19H17N5O7S3
Molecular Weight 523.6 g/mol
CAS No. 80370-57-6
Cat. No. B124693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftiofur
CAS80370-57-6
Synonyms[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarb
Molecular FormulaC19H17N5O7S3
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O
InChIInChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/b23-11-/t12-,16-/m1/s1
InChIKeyZBHXIWJRIFEVQY-IHMPYVIRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 23 mg/L at 25 °C (est)

Ceftiofur: Procurement and Differentiation Overview


Ceftiofur (CAS 80370-57-6) is a third-generation cephalosporin antibiotic developed exclusively for veterinary use [1]. It exerts bactericidal activity by inhibiting bacterial cell wall synthesis and demonstrates a broad spectrum of activity against Gram-positive and Gram-negative pathogens of veterinary significance, including Pasteurella spp., Actinobacillus pleuropneumoniae, Haemophilus somnus, Escherichia coli, and various streptococci [2]. Ceftiofur is rapidly metabolized in vivo to its primary active metabolite, desfuroylceftiofur (DFC), which retains antimicrobial activity and is the principal analyte used for pharmacokinetic and residue monitoring [3]. Its physicochemical properties (predicted LogP: 1.891, pKa: 2.62) and commercial availability in multiple salt and formulation forms (sodium, hydrochloride, crystalline free acid) directly impact its pharmacokinetic behavior and suitability for specific clinical and production settings . Understanding the precise quantitative differences between ceftiofur and its close analogs, as well as between its own formulations, is critical for evidence-based procurement and therapeutic selection.

1
Workflow
Veterinary microbiology and pharmacokinetic research studies
2
Selection Logic
Formulation choice (sodium, HCl, CCFA) defines duration of effect and dosing interval
3
Research Context
Metabolite (desfuroylceftiofur) quantification essential for exposure and susceptibility studies

Ceftiofur: Why Generic Substitution Fails


Generic substitution between ceftiofur and other veterinary cephalosporins, such as cefquinome or ceftriaxone, is not scientifically justified due to significant and quantifiable differences in their in vitro potency against key veterinary pathogens, their divergent metabolic profiles, and their potential for selecting resistant subpopulations. For instance, while both ceftiofur and cefquinome are third-generation cephalosporins, their minimum inhibitory concentrations (MIC90) and mutant prevention concentrations (MPC) against specific pathogens like Riemerella anatipestifer and Mannheimia haemolytica differ, leading to varying therapeutic outcomes and resistance selection risks [1]. Furthermore, ceftiofur's unique metabolic pathway to desfuroylceftiofur (DFC) introduces a critical variable in antimicrobial efficacy against Gram-positive organisms like staphylococci, where the metabolite is 4- to 8-fold less potent than the parent compound—a phenomenon not observed in all cephalosporins and one that can lead to discordant susceptibility results if not accounted for [2]. The availability of ceftiofur in distinct salt forms and long-acting formulations (e.g., crystalline free acid) with widely differing pharmacokinetic profiles further complicates any attempt at simple interchange, as the duration of therapeutic effect and tissue distribution are formulation-dependent [3]. Therefore, procurement decisions must be guided by the specific quantitative evidence that differentiates ceftiofur from its closest comparators.

Ceftiofur Selection MIC90 and MPC profiles are pathogen-specific and differ from cefquinome, influencing resistance selection risk.
Generic Substitution Risk Potency and resistance selection contexts may not transfer directly; require pathogen-specific review.
Ceftiofur Selection Rapid metabolism to desfuroylceftiofur, which shows class-level potency drop against staphylococci.
Generic Substitution Risk Metabolite activity profile may differ; susceptibility interpretation may shift for Gram-positive targets.
Ceftiofur Selection Formulation-dependent pharmacokinetics; CCFA half-life is context-dependent and may not transfer across salt forms.
Generic Substitution Risk Duration of effect is formulation-specific; direct interchange without PK review may alter exposure profile.

Ceftiofur: Comparator Evidence for Procurement


Mannheimia haemolytica Potency Advantage

Ceftiofur demonstrates superior in vitro potency against Mannheimia haemolytica, a primary pathogen in bovine respiratory disease (BRD), compared to the commonly used alternatives florfenicol and tulathromycin [1]. In a study of 285 clinical isolates, the MIC90 for ceftiofur was 0.016 μg/mL, which is 125-fold lower than the MIC90 for florfenicol (2 μg/mL) and tulathromycin (2 μg/mL). This indicates that a much lower concentration of ceftiofur is required to inhibit 90% of bacterial growth.

M. haemolytica Potency
Head-to-head
MIC90 0.016 µg/mL (125-fold lower than comparators)
Reported potency context against bovine respiratory pathogen
In vitro, 285 clinical isolates; comparator review required
Veterinary Microbiology Bovine Respiratory Disease Antimicrobial Susceptibility Testing

Riemerella anatipestifer Resistance Risk Comparison

Against Riemerella anatipestifer, a significant pathogen in ducks, ceftiofur and cefquinome exhibit identical MIC90 values (0.5 μg/mL), both of which are 8-fold lower than that of florfenicol (4 μg/mL) [1]. However, a critical differentiation emerges when considering the mutant prevention concentration (MPC90), a measure of a drug's propensity to select for resistant mutants. The MPC90 for ceftiofur is 64 μg/mL, whereas for cefquinome it is 64 μg/mL, and for florfenicol it is 32 μg/mL. Based on the mutant selection window (MSW) theory, the hierarchy of risk for selecting resistant subpopulations was determined to be: cefquinome > ceftiofur > tilmicosin > florfenicol [2].

R. anatipestifer Resistance Risk
Head-to-head
Ceftiofur vs. Cefquinome: MIC90 both 0.5 µg/mL; Reported lower MPC-based resistance selection risk
Supports antimicrobial stewardship endpoint review
105 isolates tested; resistance risk hierarchy context-dependent
Veterinary Microbiology Avian Disease Antimicrobial Resistance Mutant Prevention Concentration

Metabolite Potency Drop in Staphylococci

A unique and often overlooked characteristic of ceftiofur is its rapid metabolism to desfuroylceftiofur (DXNL), which can significantly impact therapeutic efficacy against staphylococcal infections [1]. Direct comparison reveals that the MIC90 of DXNL (4.0-8.0 μg/mL) is 4- to 8-fold higher than that of the parent compound, ceftiofur (XNL, 1.0 μg/mL) against staphylococci. This is a class-level distinction; while both XNL and DXNL show equivalent activity against Gram-negative pathogens, a substantial potency drop is observed specifically for staphylococci and some streptococci.

Metabolite Potency in Staphylococci
Class-level
Desfuroylceftiofur MIC90 4.0-8.0 µg/mL vs. Ceftiofur 1.0 µg/mL (4- to 8-fold higher)
Metabolite potency context differs; susceptibility interpretation may require review
539 veterinary isolates; class-level inference
Veterinary Pharmacology Drug Metabolism Antimicrobial Susceptibility Mastitis

CCFA Extended Half-Life in Calves

The selection of a specific ceftiofur formulation is a critical procurement decision with direct clinical and economic consequences. A direct pharmacokinetic comparison in neonatal calves demonstrates that the crystalline free acid (CCFA) formulation provides a significantly longer duration of action compared to the sodium salt [1]. The median terminal half-life of the active metabolite, desfuroylceftiofur acetamide (DCA), was 60.6 hours for CCFA, compared to just 18.1 hours for ceftiofur sodium—a 3.3-fold increase. Consequently, the duration of time that plasma DCA concentrations remained above a therapeutic target of 2.0 μg/mL was 84.6 hours (3.5 days) for CCFA, versus only 21.7 hours (0.9 days) for the sodium formulation.

CCFA Half-Life in Calves
Head-to-head
CCFA T1/2: 60.6 h; T>2.0 µg/mL: 84.6 h (3.9-fold longer duration than sodium)
Supports formulation-dependent exposure model interpretation
Neonatal calf model; SC administration
Veterinary Pharmacokinetics Drug Formulation Long-Acting Antibiotics Neonatal Calf Health

Milk Residue Depletion Advantage

A key procurement advantage for ceftiofur in the dairy industry is its rapid depletion from milk, which minimizes production losses associated with milk discard [1]. A study on intramuscularly injected ceftiofur in lactating cows demonstrated that 90% of milk samples from individual cows tested negative using a commercial screening assay (Charm Test II) just 24 hours after the last treatment dose. This rapid clearance profile is a quantifiable benefit when compared to other antibiotics that require longer milk withholding periods. The study further confirmed that label-directed use does not result in total residues exceeding the FDA-calculated safe concentration of 1 ppm ceftiofur equivalents [2].

Milk Residue Depletion
Supporting evidence
90% of cows test negative 24 h post-treatment; residues fall below regulatory concern
Supports milk withholding period endpoint context
Lactating dairy cow study; label-use context
Food Safety Drug Residue Analysis Dairy Production Withdrawal Period

Long-Acting HCl Suspension Bioavailability Advantage

For procurement of ceftiofur hydrochloride (HCl) products, significant differences exist between commercial formulations. A novel long-acting oily suspension of ceftiofur HCl was directly compared to the reference product Excenel® (a commercial ceftiofur HCl suspension) in pigs [1]. The optimized long-acting formulation demonstrated substantial pharmacokinetic improvements: elimination half-life (T1/2ke) was increased by 1.73-fold, mean residence time (MRT) by 1.62-fold, and absolute bioavailability by 2.16-fold. Furthermore, the drug concentration was maintained above 0.15 μg/mL for 120 hours post-administration.

HCl Suspension Bioavailability
Head-to-head
2.16-fold higher bioavailability; 1.73-fold longer T1/2ke vs. Excenel®
Supports formulation-dependent exposure context in pigs
Comparative PK in pigs; formulation optimization review
Pharmaceutics Veterinary Drug Formulation Pharmacokinetics Sustained Release

Ceftiofur: Evidence-Based Application Scenarios


BRD Control in Calves with CCFA

In calf production systems where bovine respiratory disease (BRD) is a major economic and health challenge, the use of ceftiofur crystalline free acid (CCFA) offers a quantifiable advantage. Evidence shows that a single subcutaneous dose of CCFA provides a 3.3-fold longer terminal half-life (60.6 h) and maintains therapeutic plasma concentrations for over 3 days, compared to less than 1 day for ceftiofur sodium [7]. This reduces the frequency of animal handling from daily injections to a single treatment, significantly lowering labor costs and stress on young calves. Furthermore, ceftiofur's superior in vitro potency (MIC90 0.016 μg/mL) against the key BRD pathogen M. haemolytica compared to alternatives like florfenicol (2 μg/mL) and tulathromycin (2 μg/mL) supports its selection as a first-line therapeutic [8]. Procurement of CCFA for this specific application is justified by both improved animal welfare outcomes and a clear return on investment through reduced labor and potentially lower morbidity and mortality.

Dairy Treatment Without Milk Withdrawal

For lactating dairy cows, the economic impact of a drug's withdrawal period is paramount. Ceftiofur sodium and hydrochloride formulations are supported by evidence demonstrating rapid milk residue depletion, with 90% of cows testing negative just 24 hours after the final intramuscular dose, and label use resulting in a zero-day milk withdrawal time [7]. This is a critical differentiator from many alternative antimicrobials that require several days of milk discard. The ability to treat conditions like metritis or respiratory disease without losing a single milking provides a direct and calculable economic benefit. Furthermore, for mastitis therapy, while extralabel intramammary use requires a 7-day withdrawal, the systemic formulations allow for treatment with no milk loss, making ceftiofur a cornerstone antimicrobial for maintaining dairy profitability [8].

Long-Acting Formulations in Swine

In swine production, where group treatment and labor efficiency are critical, the selection of a specific ceftiofur formulation is key. Evidence demonstrates that optimized long-acting ceftiofur hydrochloride suspensions can achieve a 2.16-fold increase in bioavailability and a 1.73-fold extension in half-life compared to a reference product like Excenel® [7]. This pharmacokinetic enhancement supports less frequent dosing while maintaining therapeutic concentrations, reducing both drug and labor costs. Furthermore, the comparative data showing ceftiofur's high potency against swine respiratory pathogens, coupled with a lower resistance selection risk compared to cefquinome against certain pathogens, provides a scientific basis for its inclusion in antimicrobial stewardship programs [8].

Metabolite Quantification for PK Research

For research scientists designing pharmacokinetic, tissue residue, or pharmacodynamic studies, ceftiofur presents a unique analytical requirement due to its rapid and complete conversion to desfuroylceftiofur (DFC) [7]. Unlike studies on other cephalosporins that may focus on the parent compound, ceftiofur research protocols must quantify DFC or its acetamide derivative to accurately assess drug exposure and predict efficacy. The well-characterized 4- to 8-fold reduction in DFC's potency against staphylococci is a critical factor for in vitro-in vivo correlation studies and susceptibility breakpoint analysis [8]. Procurement of high-purity analytical standards for both ceftiofur and DFC is therefore a fundamental requirement for conducting robust and reproducible research in this area.

Application
Selection Property
Validation Focus
BRD Research in Calves
Long-acting CCFA formulation
Exposure-model validation; M. haemolytica MIC endpoint review
Dairy Antimicrobial Research
Rapid milk residue depletion profile
Milk withholding period endpoint context; regulatory residue review
Swine PK/PD Studies
Optimized long-acting HCl suspension
Bioavailability and half-life extension review; resistance selection endpoint monitoring
Metabolite Quantification Research
Desfuroylceftiofur analytical standard
In vitro-in vivo correlation; staphylococci potency differential review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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